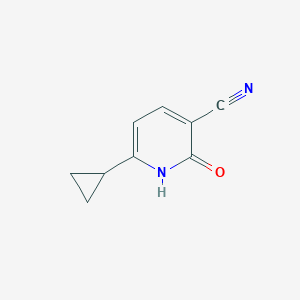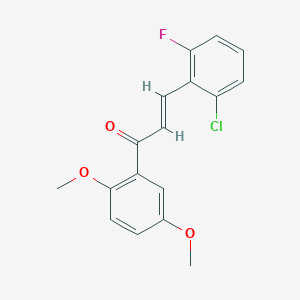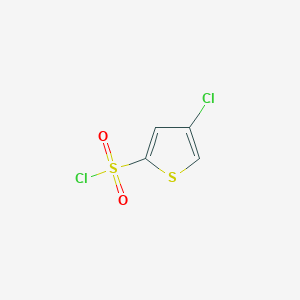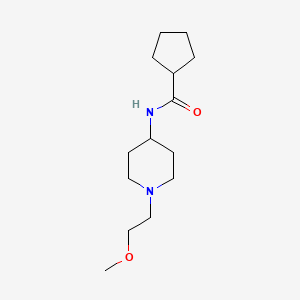
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide, also known as CCPA, is a potent and selective agonist for the A1 adenosine receptor. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of the A1 adenosine receptor has been shown to have numerous physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of cardiac function. CCPA has been extensively studied for its potential therapeutic applications in a variety of disease states.
作用機序
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide acts as a selective agonist for the A1 adenosine receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels. This results in the inhibition of neurotransmitter release and the modulation of cardiac function, among other physiological effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have numerous biochemical and physiological effects, including vasodilation, inhibition of neurotransmitter release, modulation of cardiac function, reduction in oxidative stress, and inhibition of tumor growth. These effects are mediated through the activation of the A1 adenosine receptor.
実験室実験の利点と制限
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for the A1 adenosine receptor, as well as its well-characterized mechanism of action. However, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide also has some limitations, including its potential for off-target effects and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide, including:
1. Further investigation of its potential therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer.
2. Development of more selective and potent analogs of N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide for use in lab experiments and potential clinical applications.
3. Investigation of the potential for combination therapy with N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other drugs for enhanced therapeutic effects.
4. Exploration of the potential for N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide to modulate other physiological pathways beyond the A1 adenosine receptor.
5. Investigation of the potential for N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide to have therapeutic effects in other disease states beyond those currently studied.
合成法
The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves the reaction of 4-cyanomethylpiperidine with cyclopropylamine, followed by the addition of pyrimidine-2-carboxylic acid and subsequent coupling with 4-nitrophenyl chloroformate. The resulting intermediate is then reduced with palladium on carbon to yield N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide.
科学的研究の応用
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of disease states, including cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have cardioprotective effects, including reducing infarct size and improving cardiac function. In neurodegenerative disorders, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation. In cancer, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have anticancer effects, including inhibiting tumor growth and inducing apoptosis.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-pyrimidin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-6-11-20(13-2-3-13)14(21)12-4-9-19(10-5-12)15-17-7-1-8-18-15/h1,7-8,12-13H,2-5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVHIYGIQJXHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2823274.png)

![N-[2-(Diethylamino)-4-oxo-1,3-benzothiazin-6-yl]-2-ethylsulfanylacetamide](/img/structure/B2823276.png)
![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)

![2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2823283.png)
![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)


![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)
![(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2823290.png)

![5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2823294.png)